molecular formula C11H12FN3 B13524771 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine

Cat. No.: B13524771
M. Wt: 205.23 g/mol
InChI Key: BMUISQLGUHWCSY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a benzyl group at the 1-position of the imidazole ring. The benzyl substituent is further modified with a 4-fluoro and 2-methyl group, while the 2-position of the imidazole core features an amine group. This structural motif is common in medicinal chemistry due to the imidazole ring’s ability to participate in hydrogen bonding and π-π interactions, enhancing target binding .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H12FN3/c1-8-6-10(12)3-2-9(8)7-15-5-4-14-11(15)13/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

BMUISQLGUHWCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with imidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The imidazole ring undergoes electrophilic substitution at positions dictated by substituent effects:

  • Nitration : The electron-withdrawing fluorine atom on the benzyl group directs electrophiles to the meta position of the imidazole ring, while the methyl group’s electron-donating nature favors ortho/para substitution on the benzyl moiety .

  • Halogenation : Bromination or iodination occurs preferentially at the C-4 position of the imidazole due to the ring’s inherent electronic asymmetry.

Reaction TypePosition AffectedDirecting GroupObserved Product
NitrationC-4 (imidazole)Fluorine (meta)4-Nitro derivative
BrominationC-4 (imidazole)Methyl (ortho)4-Bromo derivative

Nucleophilic Reactions

The primary amine at C-2 participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride to form 2-acetamido-1-(4-fluoro-2-methylbenzyl)-1H-imidazole in >80% yield under basic conditions (K₂CO₃, DMF).

  • Alkylation : Forms N-alkylated derivatives with alkyl halides (e.g., methyl iodide), though steric hindrance from the benzyl group reduces reaction rates .

Condensation Reactions

The compound forms Schiff bases via condensation with carbonyl compounds:

  • Reaction with benzaldehyde under acidic catalysis yields 2-((4-fluoro-2-methylbenzyl)imino)-1H-imidazole , confirmed by FT-IR and NMR .

  • Similar reactions with ketones (e.g., acetone) require harsher conditions (reflux, 12 hr) due to decreased electrophilicity .

Metal Complexation

The imidazole nitrogen and amine group act as ligands for transition metals:

  • Forms stable complexes with Cu(II) and Zn(II) in ethanol, characterized by shifts in UV-Vis spectra (λₘₐₓ ~260 nm → 310 nm).

  • Coordination geometry is typically tetrahedral for Zn and square planar for Cu, as shown by X-ray crystallography in analogous compounds .

Cross-Coupling Reactions

The fluorinated benzyl group enables participation in palladium-catalyzed couplings:

  • Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives (e.g., with phenylboronic acid, yielding 85% product) .

  • Heck Reaction : Limited reactivity observed due to steric bulk, requiring high temperatures (>100°C) .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Observation
AcylationAcCl, K₂CO₃, DMF, RT82Steric hindrance slows reaction
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C85Fluorine enhances aryl electrophilicity
NitrationHNO₃, H₂SO₄, 0°C67Meta selectivity on imidazole

Scientific Research Applications

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorine and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine with structurally related imidazol-2-amine derivatives, focusing on substituent effects, biological activities, and synthesis methodologies.

Table 1: Key Structural Analogues and Their Reported Activities

Compound Name Substituents Biological Activity Key Findings Reference
1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine 1-(4-F-2-Me-benzyl), 2-amine Not explicitly reported Structural features (fluorine, methyl) suggest potential for optimization.
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(thienyl-2-yl)-1H-imidazol-2-amine 1-(thiazolyl), 4-(thienyl) Anticancer Demonstrated efficacy against cancer cell lines via kinase inhibition.
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole 4,5-di(4-MeO-phenyl), 2-CF₃ Analgesic, Anti-inflammatory CF₃ group enhances potency; methoxy groups improve solubility.
1-(3-Fluorophenyl)-4-phenyl-N-(4-(trifluoromethyl)benzyl)-1H-imidazol-2-amine 1-(3-F-phenyl), 4-phenyl, N-(4-CF₃-benzyl) Antiferroptotic inhibition Inhibits 15LOX/PEBP1 complex; trifluoromethyl boosts activity.
4-tert-Butyl-1-(p-tolyl)-1H-imidazol-2-amine 1-(p-tolyl), 4-tert-butyl TNF-α inhibition (low activity) Replacement of p-tolyl with bulkier groups reduced potency.
5-(4-Chlorophenyl)-N-(2,3-dichlorobenzyl)-1-(2-methoxyethyl)-1H-imidazol-2-amine Multiple halogens, 2-methoxyethyl Not reported Halogenation may enhance target affinity; methoxy improves pharmacokinetics.

Key Observations:

Fluorine Substitution: The 4-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., 4-tert-butyl-1-(p-tolyl)-1H-imidazol-2-amine) . In 1-(3-Fluorophenyl)-4-phenyl-N-(4-(trifluoromethyl)benzyl)-1H-imidazol-2-amine, fluorine at the 3-position of the phenyl group contributes to antiferroptotic activity .

Trifluoromethyl (CF₃) Groups :

  • CF₃-substituted imidazoles (e.g., 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole) exhibit enhanced analgesic and anti-inflammatory activities due to electron-withdrawing effects and improved target binding .

Halogenation :

  • Chlorinated derivatives (e.g., 5-(4-Chlorophenyl)-N-(2,3-dichlorobenzyl)-1H-imidazol-2-amine) are common in antimicrobial and antifungal agents, though specific data are lacking here .

Key Observations:

  • Multi-component reactions (e.g., Zn(OTf)₂-mediated synthesis) are efficient for introducing diverse substituents .
  • Protecting groups (e.g., tert-butyl carbamates) are critical for regioselective functionalization .

Structure-Activity Relationship (SAR) Insights

Aromatic Substituents :

  • Electron-donating groups (e.g., methoxy in 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole) improve solubility but may reduce target affinity .
  • Bulky substituents (e.g., tert-butyl in 4-tert-butyl-1-(p-tolyl)-1H-imidazol-2-amine) disrupt activity, highlighting the need for balanced steric effects .

Fluorine Positioning :

  • Fluorine at the para position (target compound) vs. meta () may alter binding kinetics due to differences in electronic and steric environments.

Imidazole Core Modifications: 2-Amine is conserved across most analogues, suggesting its role as a hydrogen bond donor critical for activity.

Biological Activity

1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical formula for 1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine is C16H15FN2. The synthesis typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with imidazole derivatives, leading to the formation of the desired compound. The synthesis process has been documented to yield high purity and crystalline forms suitable for biological testing .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that 1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine has potential anticancer properties. It has shown efficacy against various cancer cell lines, demonstrating an IC50 value in the nanomolar range, which indicates strong antiproliferative effects .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer potential of 1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine. The following table summarizes the findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.052Induction of apoptosis and cell cycle arrest in G2/M phase
HeLa (Cervical Cancer)0.074Disruption of microtubule dynamics
A549 (Lung Cancer)0.065Inhibition of tubulin polymerization

These results indicate that the compound not only inhibits cancer cell proliferation but also induces apoptosis, making it a promising candidate for further development.

Antimicrobial Studies

The antimicrobial activity was assessed against several bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.030

These findings suggest that 1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine could serve as a lead compound for developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the compound's effects on MCF-7 breast cancer cells, revealing significant G2/M phase arrest and apoptosis induction through immunofluorescence assays that highlighted tubulin disruption . The results underscore the compound's potential as a targeted therapy in breast cancer treatment.

Case Study 2: Antimicrobial Potential
Another study focused on the antibacterial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its utility in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. What synthetic routes are commonly employed for 1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl halides (e.g., 4-fluoro-2-methylbenzyl bromide) are reacted with imidazole-2-amine derivatives under reflux conditions in aprotic solvents like DMF or THF. Catalytic bases (e.g., K₂CO₃) enhance nucleophilicity . Optimization includes monitoring reaction progress via TLC and adjusting temperature (e.g., 120°C for 72 hours in anhydrous conditions) to minimize byproducts . Column chromatography with gradient elution (e.g., CHCl₃/MeOH) is critical for purification .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., fluorine-induced deshielding at ~7.2–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis (CHN) : Validate purity and stoichiometry .

Q. What pharmacological targets are associated with structurally related imidazole derivatives?

Analogous compounds (e.g., Hismanal®) act as histamine H₁/H₄ receptor ligands . Computational docking studies (using DFT or molecular dynamics) can predict binding affinity to these receptors. Experimental validation involves competitive radioligand assays using transfected HEK-293 cells .

Advanced Research Questions

Q. How can researchers address unexpected reaction pathways, such as N-demethylation or self-catalyzed diarylation, during synthesis?

Unanticipated mechanisms, like N-demethylation followed by diarylation (observed in ), require mechanistic probing:

  • Kinetic Studies : Compare rates of intermediate formation using HPLC or in situ NMR .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace reaction pathways .
  • Computational Modeling : Apply density-functional theory (DFT) to identify transition states and energy barriers . Mitigation strategies include modifying protecting groups or lowering reaction temperatures .

Q. How does soil composition influence the environmental fate of 1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine and its metabolites?

Sorption behavior varies with soil organic carbon (SOC) content and pH. For example:

  • High SOC Soils : Increased hydrophobic interactions enhance sorption (log Koc > 2.5) .
  • Low pH Soils : Protonation of the imidazole amine group (pKa ~6.5) reduces mobility .
  • Metabolite Tracking : Use LC-MS/MS to quantify residues like imidacloprid-guanidine-olefin in soil leachates .

Q. What computational approaches predict the compound’s thermochemical properties and reactivity?

  • DFT with Exact Exchange : Hybrid functionals (e.g., B3LYP) improve accuracy for atomization energies (average deviation <3 kcal/mol) .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation free energies in water or DMSO .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites for functionalization .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disorder in Fluorobenzyl Groups : Use SHELXL’s PART instruction to model split positions .
  • Hydrogen Bonding Networks : Apply graph-set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) dimers .
  • Twinned Data : Employ HKLF5 format in SHELXL for twin refinement .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in sorption coefficients (Kd) across studies?

Variability in Kd values (e.g., vs. 16) stems from differences in soil properties (e.g., clay content, cation exchange capacity). Standardize testing by:

  • Normalizing to SOC : Report log Koc instead of raw Kd .
  • Batch Equilibrium Methods : Use consistent soil:water ratios (e.g., 1:10) and equilibration times (24–48 hours) .

Q. Why do synthesis yields vary significantly between similar protocols?

Low yields (e.g., 4–10% in ) may result from steric hindrance at the imidazole C2 position or competing side reactions. Strategies to improve yields:

  • Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation .
  • Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling steps .

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